2-Methylpiperidin-4-ol
Overview
Description
2-Methylpiperidin-4-ol, also known as 2-methylpyrrolidine-4-ol, is an organic compound belonging to the piperidine class. It is a colorless liquid with a characteristic odor and is soluble in water and alcohol. 2-Methylpiperidin-4-ol is used as a solvent in various industrial applications, and is also a key intermediate in the synthesis of many pharmaceuticals and agrochemicals.
Scientific Research Applications
Medicinal Chemistry and Drug Design
2-Methylpiperidin-4-ol: serves as a valuable building block in medicinal chemistry. Researchers utilize it to synthesize novel drug candidates due to its structural versatility. By modifying its substituents, scientists can fine-tune properties such as solubility, bioavailability, and receptor binding affinity. The compound’s hydroxyl group allows for functionalization, making it an attractive scaffold for designing potential pharmaceutical agents .
Anti-HIV Agents
In a study, novel derivatives of 2-Methylpiperidin-4-ol were synthesized and evaluated for their potential as anti-HIV agents. These compounds exhibited promising activity, highlighting the importance of this scaffold in antiviral drug development .
Photophysical Applications
A specific 4-Methylpiperidin-4-ol -substituted pyrazole derivative demonstrated favorable photophysical properties. Researchers explored its fluorescence behavior, which could have applications in sensors, imaging, or optoelectronic devices .
Catalysis and Organic Synthesis
The piperidine ring in 2-Methylpiperidin-4-ol participates in various chemical transformations. Researchers have employed it as a ligand in transition metal-catalyzed reactions, including cross-coupling and asymmetric synthesis. Its unique reactivity contributes to the development of efficient synthetic methodologies .
Natural Product Synthesis
Natural products containing piperidine moieties often play crucial roles in biological processes. Researchers use 2-Methylpiperidin-4-ol as a precursor to synthesize alkaloids and other natural products. By harnessing its reactivity, they access complex structures found in nature .
Biological Evaluation and Pharmacology
Studies explore the biological activity of compounds containing the piperidine ring. Researchers investigate the interaction of 2-Methylpiperidin-4-ol derivatives with biological targets, such as receptors or enzymes. These evaluations guide drug discovery efforts and provide insights into potential therapeutic applications .
Mechanism of Action
Target of Action
A related compound, piperidin-4-ol derivatives, has been evaluated for potential treatment of hiv, suggesting that it may interact with the chemokine receptor ccr5 .
Mode of Action
It’s worth noting that many ccr5 antagonists, which piperidin-4-ol derivatives are part of, contain a basic nitrogen atom that is believed to anchor the ligands to the ccr5 receptor via a strong salt-bridge interaction .
Biochemical Pathways
If it acts similarly to other piperidin-4-ol derivatives, it may influence the pathways related to hiv-1 entry into cells .
Result of Action
If it acts similarly to other piperidin-4-ol derivatives, it may prevent HIV-1 entry into cells by antagonizing the CCR5 receptor .
properties
IUPAC Name |
2-methylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVHVLZINDRYQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801337276 | |
Record name | 2-Methylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801337276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
344329-35-7 | |
Record name | 2-Methylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801337276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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